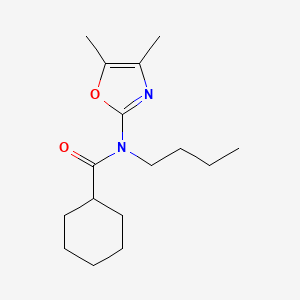
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide: is a chemical compound that belongs to the class of oxazoles. It is primarily used as a heterocyclic building block in various chemical syntheses and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-butylamine and 4,5-dimethyloxazole. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes esterification, neutralization, and amidation reactions, followed by purification steps such as crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
- This compound
- This compound
Uniqueness
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of the oxazole ring and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57068-47-0 |
|---|---|
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-18(16-17-12(2)13(3)20-16)15(19)14-9-7-6-8-10-14/h14H,4-11H2,1-3H3 |
InChI-Schlüssel |
CVMZNGAJOPDUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


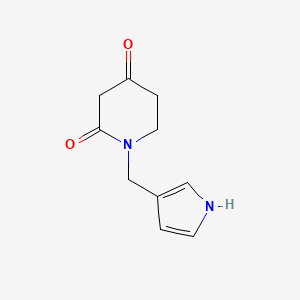
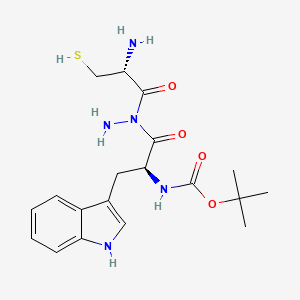
![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)

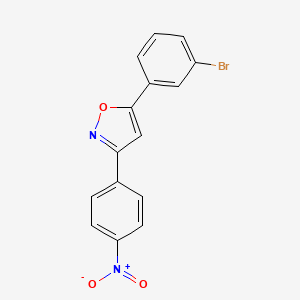
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
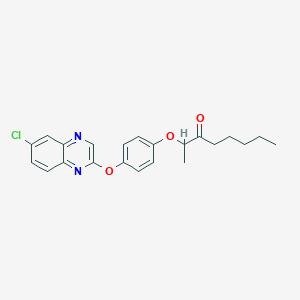
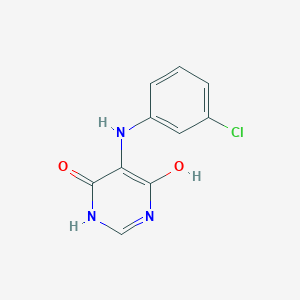
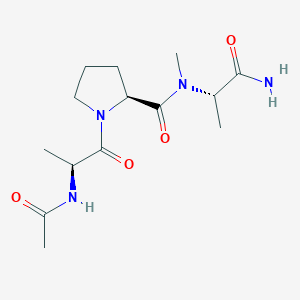
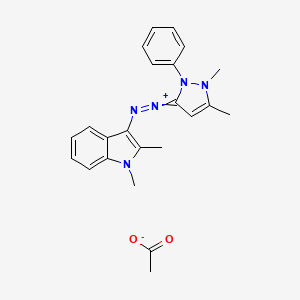
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)


